molecular formula C12H19N3O2S B6922745 N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide

N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B6922745
M. Wt: 269.37 g/mol
InChI Key: QNGCKHCVHAVIIU-UHFFFAOYSA-N
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Description

N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyethyl group, and a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-8(16)14-12-15-10(7-18-12)5-13-11(6-17-2)9-3-4-9/h7,9,11,13H,3-6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGCKHCVHAVIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CNC(COC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyclopropyl and methoxyethyl groups. The final step involves the acylation of the thiazole derivative to form the acetamide.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of Cyclopropyl and Methoxyethyl Groups: The cyclopropyl group can be introduced via cyclopropanation reactions, while the methoxyethyl group can be added through nucleophilic substitution reactions.

    Acylation: The final acylation step involves reacting the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, amine derivatives

Scientific Research Applications

N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cell signaling pathways, resulting in anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[[(1-cyclopropyl-2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide
  • N-[4-[[(1-cyclopropyl-2-ethoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide

Uniqueness

N-[4-[[(1-cyclopropyl-2-methoxyethyl)amino]methyl]-1,3-thiazol-2-yl]acetamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

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